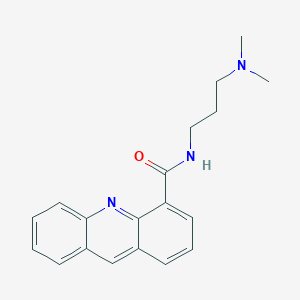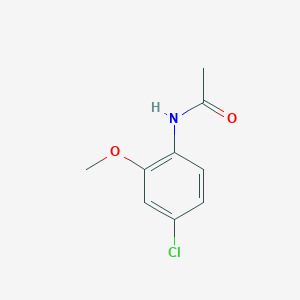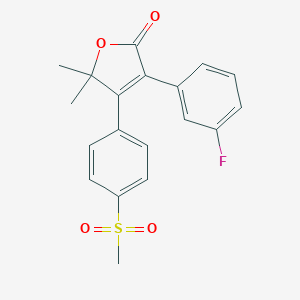
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-, also known as ACPD, is a chemical compound that belongs to the acridine family. It is a heterocyclic organic compound with the molecular formula C19H23N3O and a molecular weight of 309.4 g/mol. ACPD has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- acts as an agonist at metabotropic glutamate receptors, which are G protein-coupled receptors that modulate synaptic transmission and plasticity. 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- binds to the receptor and activates the associated G protein, leading to downstream signaling events that ultimately result in changes in synaptic function.
Biochemical and Physiological Effects:
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- has been shown to have a variety of biochemical and physiological effects in the central nervous system. It has been shown to modulate synaptic transmission and plasticity, regulate neuronal excitability, and have neuroprotective effects in various models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- in lab experiments is its high potency and specificity for metabotropic glutamate receptors. This allows for precise modulation of synaptic function and plasticity. However, one limitation is that 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- can have off-target effects at high concentrations, which can complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-. One area of interest is the development of more selective agonists for specific subtypes of metabotropic glutamate receptors, which could have therapeutic potential for various neurological and psychiatric disorders. Another area of interest is the investigation of the mechanisms underlying 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)-'s neuroprotective effects, which could lead to the development of novel treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the potential off-target effects of 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- and how they may impact experimental outcomes.
合成法
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- can be synthesized through a multi-step process involving the reaction of acridine with various reagents. One of the most commonly used methods involves the reaction of acridine with 3-dimethylaminopropylamine in the presence of a catalyst such as palladium on carbon.
科学的研究の応用
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an agonist at metabotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. 4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- has also been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
特性
CAS番号 |
106626-57-7 |
|---|---|
分子式 |
C19H21N3O |
分子量 |
307.4 g/mol |
IUPAC名 |
N-[3-(dimethylamino)propyl]acridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-22(2)12-6-11-20-19(23)16-9-5-8-15-13-14-7-3-4-10-17(14)21-18(15)16/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,23) |
InChIキー |
KYCOMXWKGOQFDE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
正規SMILES |
CN(C)CCCNC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 |
その他のCAS番号 |
106626-57-7 |
同義語 |
4-Acridinecarboxamide, N-(3-(dimethylamino)propyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)





![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)

